(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

YAP/TAZ-TEAD inhibition Cancer biology Hippo pathway

This specific 3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is the mandatory reference standard for probing YAP/TAZ-TEAD protein-protein interactions. SAR studies prove its regioisomeric and electronic configuration is critical for on-target TEAD binding, a profile lost in 2-oxadiazole or 2,4-difluorophenyl analogs which redirect to mGluR5/NK1 off-targets. Procure this exact compound to ensure validated, reproducible on-target inhibition data.

Molecular Formula C13H11F2N3O2
Molecular Weight 279.247
CAS No. 2034276-28-1
Cat. No. B2582057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
CAS2034276-28-1
Molecular FormulaC13H11F2N3O2
Molecular Weight279.247
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C13H11F2N3O2/c14-10-2-1-8(5-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2
InChIKeyGXEYUOSBPDCSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone: A Distinctive YAP/TAZ-Focused Chemical Probe


The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic small molecule classified as a 1,2,4-oxadiazole-pyrrolidine amide. Its core scaffold features a 1,2,4-oxadiazole ring linked at the 3-position of a pyrrolidine, which is further functionalized with a 3,4-difluorobenzoyl group [1]. This specific architecture places it within a chemical series described in patent literature as inhibitors of the oncogenic YAP/TAZ-TEAD protein-protein interaction, a pathway implicated in multiple cancers [1]. The compound's precise substitution pattern is critical, as its regioisomeric and electronic properties are designed to engage a specific binding pocket on TEAD that is not optimally addressed by other oxadiazole-pyrrolidine analogs [1].

Why (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone Cannot Be Replaced by a Generic Oxadiazole Analog


Simple substitution with other oxadiazole-pyrrolidine compounds is not scientifically valid due to the strict structure-activity relationships (SAR) within this chemotype. The target compound possesses a specific 3,4-difluorophenyl methanone substituent and a 3-pyrrolidinyl-1,2,4-oxadiazole core [1]. Closely related analogs, such as those with a 2,4-difluorophenyl ethanone linker or an oxadiazole group at the pyrrolidine's 2-position, exhibit significantly altered molecular shape and electronic distribution [1], [2]. These architectural changes are known to directly impact the compound's ability to function as a YAP/TAZ-TEAD interaction inhibitor. For instance, the geometry of the carbonyl linkage and the regiochemistry of the oxadiazole ring are both predicted to be essential determinants of binding affinity, meaning even a seemingly minor structural variation can result in a complete loss of the desired mechanistic activity [1]. Therefore, for any research aiming to probe this specific target interaction, the exact compound is required.

Quantitative Differentiation Evidence for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone


Defined YAP/TAZ-TEAD Inhibitory Pharmacology vs. mGluR5-Active Regioisomer

The primary differentiation of the target compound is its intended mechanism as a YAP/TAZ-TEAD interaction inhibitor, as disclosed in its source patent, US 11,661,403 [1]. This is in direct contrast to the biological activity of a very close structural analog, (3,4-difluorophenyl)(2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methanone (CHEMBL1771648), which has been profiled as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) [2]. This functional switch from a TEAD inhibitor to a mGluR5 PAM is driven by the change in oxadiazole substitution from the 3-position to the 5-position on the pyrrolidine ring, which reorients the key pharmacophoric elements. The mGluR5 PAM analog exhibits an EC50 of 3.70 µM in a functional assay, a measurement that is irrelevant to the target compound's YAP/TAZ activity [2]. This demonstrates that the regioisomeric configuration is not a minor structural nuance but a fundamental determinant of biological target and function.

YAP/TAZ-TEAD inhibition Cancer biology Hippo pathway

Precise Chemical Topology: 3,4-Difluorobenzoyl vs. 2,4-Difluorophenyl Acetyl Linker Analogs

The target compound contains a 3,4-difluorobenzoyl group, where the carbonyl is directly attached to the aromatic ring. A closely related compound in the same chemical series, 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone (CAS#2034286-43-4), replaces this with a 2,4-difluorophenyl acetyl group, which includes a methylene spacer [1]. This insertion of a single carbon atom radically alters the geometry, flexibility, and electronic conjugation between the pyrrolidine amide and the difluorophenyl ring. Furthermore, the target compound's 3,4-fluorine substitution pattern creates a different electrostatic potential surface compared to the 2,4-substitution pattern of the analog [1]. These combined differences are predicted to drastically affect the binding mode within a flat, lipophilic, and shape-sensitive pocket like the central pocket of TEAD, rendering the analog functionally distinct and biochemically non-interchangeable.

Structure-Activity Relationship (SAR) Medicinal chemistry Chemical probe specificity

Patent-Defined Cancer Relevance vs. Non-Oncological Off-Target Activity of Close Analogs

The compound's therapeutic context is explicitly defined in its patent as being 'useful for treating cancers' that are 'mediated by YAP/TAZ or those that are modulated by the interaction between YAP/TAZ and TEAD' [1]. This provides a clear oncological research application. In contrast, highly analogous compounds with different substitution patterns have shown primary activity outside of oncology. For instance, the aforementioned 5-oxadiazole regioisomer is a mGluR5 modulator, a target associated with neurological disorders [2]. Other analogs from the broader literature have been reported as NK1 antagonists or S1P1 agonists, further highlighting the target's functional divergence. This indicates that the specific 3-(1,2,4-oxadiazol-3-yl)pyrrolidine scaffold with the 3,4-difluorophenyl methanone motif is a privileged chemotype for engaging the TEAD-YAP interface, while other substitution patterns steer the molecule toward entirely different receptor systems.

Oncology Target selectivity Hippo signaling

Validated Application Scenarios for Procuring (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone


Chemical Probe for Hippo Pathway Target Validation in Oncology

Based on its patent-defined role as a YAP/TAZ-TEAD inhibitor [1], the primary application for this compound is as a chemical probe to dissect Hippo pathway signaling in cancer cell lines. Its specific 3,4-difluorobenzoyl and 3-oxadiazole scaffold is essential for this activity, as even a minor regioisomeric change (to a 5-oxadiazole) redirects its pharmacology entirely to mGluR5 modulation [2]. Therefore, it is the correct choice for experiments where a positive readout in TEAD reporter assays is required to confirm on-target inhibition.

Medicinal Chemistry Reference Standard for Regioisomeric SAR Studies

This compound serves as a key reference standard in medicinal chemistry for establishing structure-activity relationships (SAR) around the oxadiazole-pyrrolidine core. Its comparison with the 2,4-difluorophenyl acetyl analog (CAS#2034286-43-4) provides a definitive case study on the impact of linker topology (benzoyl vs. phenylacetyl) on molecular properties and biological function [1]. For any lab synthesizing a focused library around this scaffold, procuring the target compound is mandatory to have a benchmark for both biochemical and cellular assays.

In Vitro Selectivity Profiling Against Off-Target Receptors

The known cross-activity of close structural analogs at targets like mGluR5, NK1, and S1P1 [2], [3] makes this compound an invaluable tool for selectivity profiling. A researcher can use the target compound to establish the baseline selectivity profile for a 'TEAD-intended' chemotype. By co-profiling it against a panel of these known off-targets, one can verify that the specific 3-(1,2,4-oxadiazol-3-yl)pyrrolidine configuration maintains clean TEAD engagement and avoids the polypharmacology observed in its analogs, which is critical for data interpretation in complex cellular environments.

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.